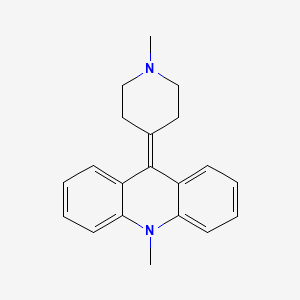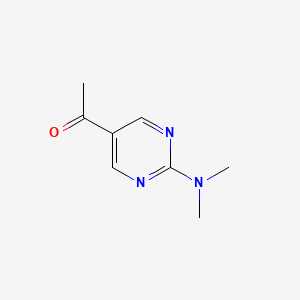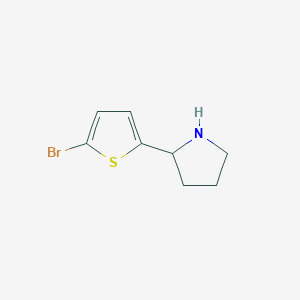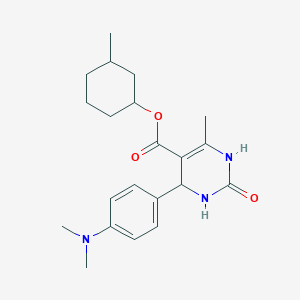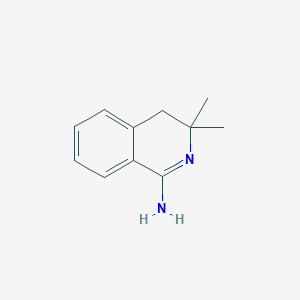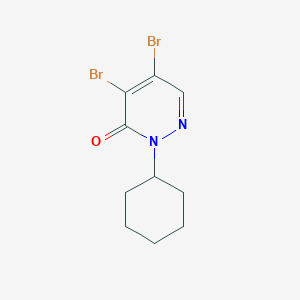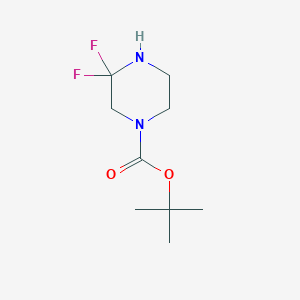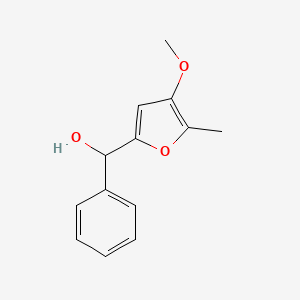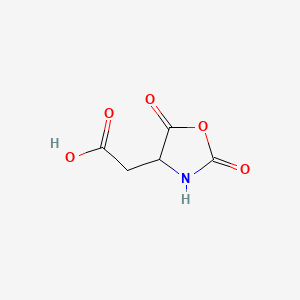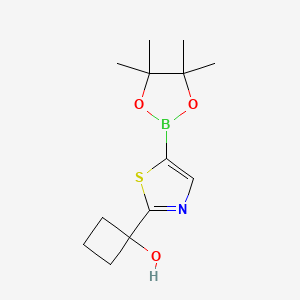
N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide: is a chemical compound that belongs to the class of pyrimidinyl benzamides This compound is characterized by the presence of an allyl group attached to the nitrogen atom of the pyrimidine ring, which is further connected to a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of urea with β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, where the nitrogen atom of the pyrimidine ring is alkylated using allyl halides in the presence of a base such as potassium carbonate.
Formation of Benzamide Moiety: The final step involves the coupling of the allylated pyrimidine with benzoyl chloride in the presence of a base like triethylamine to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, converting it to a hydroxyl group.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts such as palladium on carbon (Pd/C).
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Hydroxylated pyrimidine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting pyrimidine biosynthesis pathways.
Medicine: The compound shows promise as a lead compound for the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes involved in pyrimidine biosynthesis, inhibiting their activity and thus affecting nucleotide metabolism.
Pathways Involved: By inhibiting pyrimidine biosynthesis, the compound can disrupt DNA and RNA synthesis, leading to antiproliferative effects in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-Allyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide): Similar in structure but with a quinoline ring instead of a pyrimidine ring.
N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)acetamide: Similar but with an acetamide group instead of a benzamide group.
N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)thiobenzamide: Similar but with a thiobenzamide group.
Uniqueness
N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide stands out due to its unique combination of the allyl group, pyrimidine ring, and benzamide moiety, which confer specific chemical reactivity and biological activity not observed in the similar compounds listed above.
Propriétés
Numéro CAS |
648881-65-6 |
|---|---|
Formule moléculaire |
C14H13N3O2 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
N-(2-oxo-1-prop-2-enylpyrimidin-4-yl)benzamide |
InChI |
InChI=1S/C14H13N3O2/c1-2-9-17-10-8-12(16-14(17)19)15-13(18)11-6-4-3-5-7-11/h2-8,10H,1,9H2,(H,15,16,18,19) |
Clé InChI |
PDWVJJPFOTZEPA-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C=CC(=NC1=O)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate](/img/structure/B11770965.png)
![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B11770974.png)

